

Introduction: The Significance of (S)-Chroman-4-amine Hydrochloride

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Compound of Interest

Compound Name: (S)-Chroman-4-amine hydrochloride

Cat. No.: B1425305

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(S)-Chroman-4-amine and its hydrochloride salt are valuable chiral intermediates.^[2] The rigid, fused-ring system of the chroman scaffold, combined with the stereochemically defined amine at the C4 position, makes it a privileged motif in the synthesis of biologically active compounds, particularly for Central Nervous System (CNS) targets.^[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to handling and formulation during the research and development process.^[3]

Accurate characterization of its physical properties is a non-negotiable prerequisite for its use in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions and purification, analytical method development, and ultimately, the quality and reproducibility of the final active pharmaceutical ingredient (API).

Core Physicochemical Properties

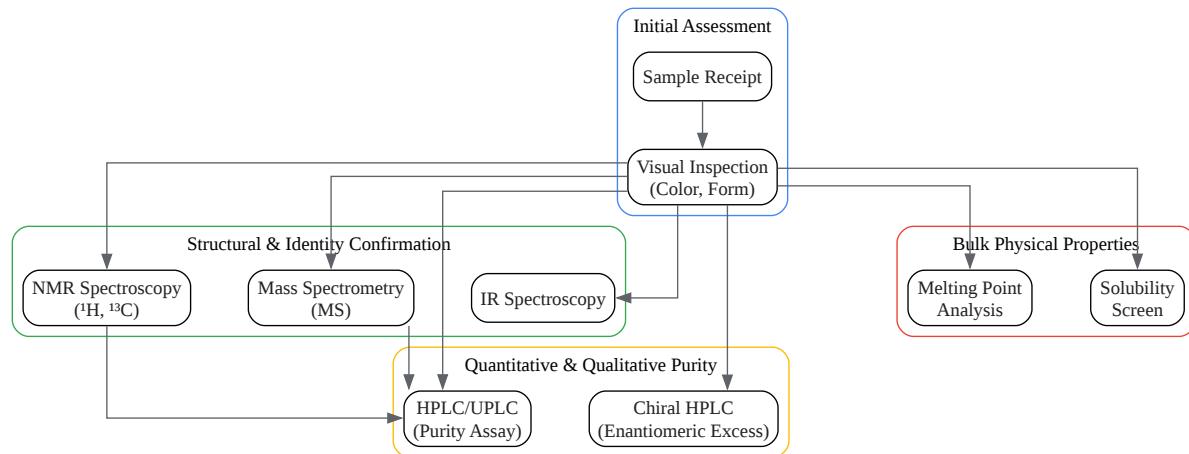
A summary of the key identification and physical properties of **(S)-Chroman-4-amine hydrochloride** is presented below. It is critical to note that while some properties are well-documented, others, such as the melting point, may show variability and should always be determined empirically for each batch.

Property	Data	Source(s)
CAS Number	1035093-81-2	[4] [5]
Molecular Formula	C ₉ H ₁₂ ClNO	[4] [6] [7]
Molecular Weight	185.65 g/mol	[3] [4] [6]
Synonyms	(4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride	[4] [8]
Appearance	Off-white to white solid/powder	[4] [7]
Purity (Typical)	≥97% to ≥98%	[4] [8] [9]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[2] [4] [8]
Solubility	Enhanced solubility in aqueous environments compared to free base	[3]
InChI Key	BVMKYKMJUZEGBU-QRPNPIFTSA-N	[8]

Structural and Purity Verification: A Methodological Approach

This section details the necessary experimental workflows for the comprehensive characterization of **(S)-Chroman-4-amine hydrochloride**. The causality behind experimental choices is emphasized to provide a framework for robust and self-validating analysis.

Diagram: Overall Characterization Workflow



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Caption: Workflow for the comprehensive physical characterization of (S)-Chroman-4-amine HCl.

Chemical Structure Confirmation

The identity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- Expertise & Causality: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. A deuterated solvent (e.g., DMSO-d₆ or D₂O) is chosen for its ability to dissolve the hydrochloride salt and to avoid obscuring sample signals. DMSO-d₆ is often preferred as it allows for the observation of the amine and hydrochloride protons, which would exchange with D₂O.

- Protocol: ^1H and ^{13}C NMR Acquisition
 - Sample Preparation: Accurately weigh 5-10 mg of **(S)-Chroman-4-amine hydrochloride** and dissolve it in ~ 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
 - Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
 - ^1H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:
 - Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm.[10]
 - Benzylic Methylene Protons (-O-CH₂-): Signals typically found around δ 4.0-4.5 ppm.
 - Methine Proton (-CH-NH₃⁺): A signal adjacent to the amine, likely around δ 4.5-5.0 ppm.
 - Aliphatic Methylene Protons (-CH-CH₂-): Complex signals in the δ 2.0-2.5 ppm range.
 - Amine Protons (-NH₃⁺): A broad signal, typically downfield ($> \delta$ 8.0 ppm), which can exchange with trace water.
 - ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the 9 unique carbon atoms in the structure.[11]
 - Data Analysis: Integrate the ^1H NMR signals and compare the chemical shifts and coupling patterns to the expected structure. Compare ^{13}C chemical shifts to predicted values or reference compounds.

MS confirms the molecular weight of the free base form of the compound.

- Expertise & Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like amine salts. The analysis will detect the protonated molecule [M+H]⁺, where M is the free base.
- Protocol: LC-MS Analysis
 - Sample Preparation: Prepare a dilute solution of the sample (~ 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- Analysis: Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.
- Data Interpretation: Look for a prominent ion peak at m/z 150.1, corresponding to the molecular weight of the free base ($C_9H_{11}NO$) plus a proton $[M+H]^+$.

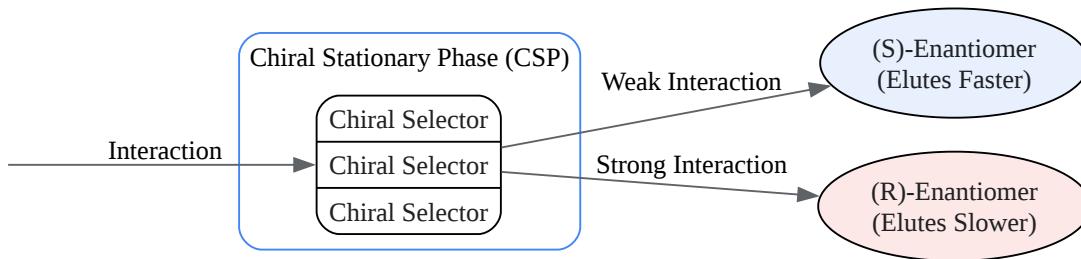
IR spectroscopy is used to identify the key functional groups present in the molecule.

- Expertise & Causality: As a primary amine hydrochloride, the compound will exhibit characteristic N-H stretching vibrations that are different from a free primary amine. The presence of the ether linkage and the aromatic ring will also give distinct signals.[12]
- Protocol: FTIR Analysis (ATR)
 - Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Collect the spectrum, typically over a range of $4000-600\text{ cm}^{-1}$.
 - Data Interpretation: Key expected vibrational bands include:
 - N-H Stretch: Broad absorption in the $2800-3200\text{ cm}^{-1}$ range, characteristic of an amine salt.[13]
 - Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: Signals just below 3000 cm^{-1} .
 - N-H Bend: Around $1500-1600\text{ cm}^{-1}$.
 - Aromatic C=C Bending: Peaks in the $1450-1600\text{ cm}^{-1}$ region.
 - C-O-C Stretch (Ether): A strong signal typically found in the $1200-1250\text{ cm}^{-1}$ region.

Purity and Chiral Integrity Assessment

Purity is a critical parameter. This involves assessing both chemical purity (presence of other compounds) and stereochemical purity (presence of the unwanted (R)-enantiomer).

Diagram: Chiral HPLC Separation Principle



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Caption: Diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to separation.

- Expertise & Causality: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for purity analysis. A C18 stationary phase is commonly used to separate the analyte from non-polar and moderately polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.
- Protocol: Reversed-Phase HPLC Purity Assay
 - Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in Water) and Mobile Phase B (e.g., 0.1% TFA in Acetonitrile). The TFA is an ion-pairing agent that improves peak shape for amines.
 - Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Chromatographic Conditions:
 - Column: C18, e.g., 4.6 x 150 mm, 5 µm.
 - Flow Rate: 1.0 mL/min.

- Detection: UV at 220 nm or 254 nm.
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.
- Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
- Expertise & Causality: To separate enantiomers, a Chiral Stationary Phase (CSP) is required.[14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines.[15] Supercritical Fluid Chromatography (SFC) is also a powerful alternative for chiral separations.[15]
- Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
 - Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiraldpak IA, IB, IC).
 - Mobile Phase: Typically, a normal phase solvent system is used (e.g., Hexane/Isopropanol or Hexane/Ethanol) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and prevent interaction with residual silanols on the stationary phase.
 - Isocratic Elution: Run the separation under isocratic conditions (constant mobile phase composition) to achieve baseline resolution between the (S) and (R) enantiomers.
 - Analysis: Inject the **(S)-Chroman-4-amine hydrochloride** sample. To confirm peak identity, if available, also inject a racemic sample. The enantiomeric excess (e.e.) is calculated using the formula: $e.e. (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$.

Core Physical Property Determination

- Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
- Protocol: Melting Point Determination

- Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary in a calibrated digital melting point apparatus.
- Heating: Use a rapid heating rate to approximate the melting point, then repeat with a new sample using a slow ramp rate (1-2 °C/min) near the expected temperature.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
- Expertise & Causality: Understanding solubility in various solvents is crucial for selecting appropriate systems for reactions, purifications, and formulation. A qualitative or semi-quantitative screen is often the first step.
- Protocol: Qualitative Solubility Assessment
 - Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Hexane).
 - Procedure:
 - Add a fixed amount of solute (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) in a vial.
 - Vortex or agitate the mixture at a controlled temperature (e.g., 25 °C) for a set period.
 - Visually classify the solubility as:
 - Freely Soluble: Forms a clear solution.
 - Sparingly Soluble: A significant portion dissolves, but some solid remains.
 - Insoluble: Little to no solid dissolves.
 - Reporting: Report the findings in a table, which guides solvent choice for subsequent experimental work.

Conclusion

The thorough physical and chemical characterization of **(S)-Chroman-4-amine hydrochloride** is a foundational activity for its successful application in research and development. By employing a systematic and methodologically sound approach combining spectroscopy, chromatography, and physical property measurements, scientists can ensure the identity, purity, and quality of this critical chiral building block. The protocols and rationale outlined in this guide provide a robust framework for achieving this essential self-validating system of analysis.

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References

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 2. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Chroman-4-amine hydrochloride (90609-63-5) for sale [vulcanchem.com]
- 4. (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Best (S)-Chroman-4-amine hydrochloride factory and suppliers | PTG [ptgchemical.com]
- 7. (s)-chroman-4-amine Hydrochloride, CasNo.1035093-81-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 8. (S)-Chroman-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. bpw-us-w2.wpmucdn.com [bpw-us-w2.wpmucdn.com]
- 13. Ethylamine hydrochloride(557-66-4) IR Spectrum [m.chemicalbook.com]
- 14. Chiral analysis - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]
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